molecular formula C13H13ClN2O3 B2575009 3-(4-Chlorobutanamido)benzofuran-2-carboxamide CAS No. 898372-92-4

3-(4-Chlorobutanamido)benzofuran-2-carboxamide

Cat. No.: B2575009
CAS No.: 898372-92-4
M. Wt: 280.71
InChI Key: PTVVSWGMLWNVNJ-UHFFFAOYSA-N
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Description

3-(4-Chlorobutanamido)benzofuran-2-carboxamide is a chemical compound that has a benzofuran ring and an amide group. Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C13H13ClN2O3, and its molecular weight is 280.71. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Biological Evaluation Researchers have synthesized a series of benzofuran carboxamide derivatives, including structures similar to 3-(4-Chlorobutanamido)benzofuran-2-carboxamide, to develop new bioactive chemical entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. The synthesis involved advanced techniques like NMR, IR, Mass, and X-ray crystallographic methods, highlighting the compound's potential in drug discovery and pharmaceutical research (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial and Antipyretic Agents Another study focused on the synthesis of benzofuran-2-carboxamides using a microwave-assisted one-pot approach for their potential as anti-inflammatory, analgesic, and antipyretic agents. This research underscores the compound's relevance in medicinal chemistry, where its derivatives exhibited potent biological activities, suggesting their utility in developing therapeutic agents (Xie et al., 2014).

Antibacterial Activity Further extending the compound's application in antimicrobial studies, a novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties were synthesized and showed excellent antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. This research highlights the compound's versatility in generating novel antibacterial agents (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Material Science Applications In material science, carboxylate-containing polyamides derived from benzofuran and similar compounds have been synthesized for their potential use in biomineralization studies, particularly in the formation of calcium carbonate. This application demonstrates the compound's utility beyond pharmaceuticals, contributing to advancements in materials science and engineering (Ueyama, Hosoi, Yamada, Doi, Okamura, & Nakamura, 1998).

Mechanism of Action

While the specific mechanism of action for 3-(4-Chlorobutanamido)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran compounds in general have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Therefore, it’s expected that the research and development of benzofuran compounds like 3-(4-Chlorobutanamido)benzofuran-2-carboxamide will continue in the future.

Properties

IUPAC Name

3-(4-chlorobutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-7-3-6-10(17)16-11-8-4-1-2-5-9(8)19-12(11)13(15)18/h1-2,4-5H,3,6-7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVSWGMLWNVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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